molecular formula C5H7Br2N5O B13546545 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide

Cat. No.: B13546545
M. Wt: 312.95 g/mol
InChI Key: TWRQPLOQOBKCNR-UHFFFAOYSA-N
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Description

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines, which provides a useful and attractive process for the synthesis of structurally diverse triazolopyrimidines .

Chemical Reactions Analysis

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .

Scientific Research Applications

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit the ERK signaling pathway . Additionally, it has shown promise as an antiviral, antibacterial, and antifungal agent . In the field of agriculture, it has been explored for its herbicidal properties . The compound’s versatility makes it a valuable tool for researchers in various scientific disciplines.

Properties

Molecular Formula

C5H7Br2N5O

Molecular Weight

312.95 g/mol

IUPAC Name

6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrobromide

InChI

InChI=1S/C5H5N5O.2BrH/c6-3-1-7-5-8-2-9-10(5)4(3)11;;/h1-2H,6H2,(H,7,8,9);2*1H

InChI Key

TWRQPLOQOBKCNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)N.Br.Br

Origin of Product

United States

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